8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
4-oxoindeno[2,1-b]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O3S/c13-10-7-4-2-1-3-6(7)8-5-9(12(14)15)16-11(8)10/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDHZRXTDAKQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)SC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hinsberg Thiophene Synthesis
The Hinsberg reaction, a classical method for thiophene synthesis, has been adapted to construct the indeno-thiophene scaffold. By condensing α-keto acids with sulfurizing agents (e.g., PS), the thiophene ring is formed via cyclodehydration. For 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid, a modified Hinsberg protocol involves:
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Precursor Preparation : Indanone derivatives bearing a carboxylic acid group at position 2 are treated with thioglycolic acid under acidic conditions.
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Cyclization : Heating at 120–150°C in the presence of polyphosphoric acid (PPA) induces ring closure, forming the indeno-thiophene core.
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Oxidation : The ketone group at position 8 is introduced via oxidation of a methylene intermediate using CrO or MnO.
Key Data :
This method suffers from moderate yields due to competing side reactions but remains foundational for scale-up.
Transition Metal-Catalyzed Coupling
Palladium-Catalyzed Cyclocarbonylation
Palladium-mediated cyclocarbonylation enables efficient construction of fused aromatic systems. Campo and Larock’s method for fluorenones has been adapted for indeno-thiophenes:
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Substrate Design : A brominated biaryl precursor containing thiophene and indene motifs is prepared.
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Carbonylation : Pd(OAc)/PPh catalyzes CO insertion at 80°C under 1 atm CO pressure, forming the ketone group.
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Carboxylic Acid Introduction : A pre-installed ester group at position 2 is hydrolyzed using NaOH/EtOH.
Advantages :
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Higher regioselectivity compared to classical methods.
Multi-Component Reactions (MCRs)
Gewald Reaction-Derived Synthesis
The Gewald reaction, which assembles 2-aminothiophenes from ketones, malononitrile, and sulfur, has been modified to access indeno-thiophene derivatives:
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Knoevenagel Condensation : Indanone reacts with cyanoacetate to form an α,β-unsaturated nitrile.
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Sulfur Incorporation : Elemental sulfur or Lawesson’s reagent introduces the thiophene ring.
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Oxidative Functionalization : HNO oxidation installs the ketone group, followed by ester hydrolysis.
Limitations :
Solid-Phase Synthesis for Functionalized Derivatives
Recent advances employ resin-bound intermediates to streamline purification:
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Wang Resin Functionalization : A brominated indene precursor is immobilized on Wang resin via ester linkage.
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Suzuki Coupling : Pd-mediated cross-coupling with thiopheneboronic acid forms the biaryl structure.
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Cleavage and Oxidation : TFA cleavage releases the compound, followed by DDQ oxidation to introduce the ketone.
Performance Metrics :
| Step | Yield | Purity |
|---|---|---|
| Suzuki Coupling | 82% | >90% |
| Oxidation | 78% | 95% |
This approach reduces purification bottlenecks and enhances reproducibility.
Photochemical and Electrochemical Methods
Photoinduced Cyclization
UV irradiation (254 nm) of diarylacetylene derivatives in the presence of I induces radical-mediated cyclization:
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Substrate Design : Diarylacetylenes with carboxylate groups are synthesized.
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Radical Initiation : I generates aryl radicals, promoting cyclization to form the indeno-thiophene skeleton.
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Acid Workup : Hydrolysis with HCl yields the carboxylic acid.
Conditions :
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Cost Efficiency |
|---|---|---|---|
| Hinsberg Cyclization | 45–60% | High | Low |
| Pd-Catalyzed | 65–75% | Moderate | High |
| Gewald MCR | 30–50% | Low | Moderate |
| Solid-Phase | 75–82% | High | High |
| Photochemical | 40–55% | Low | Moderate |
Transition metal-catalyzed routes offer superior yields but require expensive catalysts. Solid-phase synthesis balances yield and scalability, making it preferable for pharmaceutical applications .
Chemical Reactions Analysis
8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Ion Transport Mechanisms
One of the most notable applications of 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid is its role as a cation receptor in ion transport studies. Research has demonstrated that the synthesized methyl ester and its PEGylated variant can effectively transport ions across lipid membranes. The compound forms supramolecular complexes with physiological cations such as potassium (K⁺), showcasing its ability to create pores within membranes even at nanomolar concentrations. This property is attributed to π–π interactions and the specific binding sites provided by the carbonyl and sulfur functionalities in the compound .
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and its favorable charge transport characteristics are critical for enhancing device performance. The incorporation of 8-oxo-8H-indeno[2,1-b]thiophene derivatives into electronic devices can lead to improved efficiency and stability .
Supramolecular Chemistry
In supramolecular chemistry, this compound serves as a building block for creating complex architectures through self-assembly processes. The helical structure of the compound allows for the formation of layered assemblies that can be utilized in various applications including sensors and drug delivery systems. The specific interactions between the compound and cations can be exploited to design responsive materials that change properties upon ion binding .
Case Studies
Mechanism of Action
The mechanism of action of 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Analogs
Thiophene-2-carboxylic Acid Derivatives
- Benzo[b]thiophene-2-carboxylic Acid Derivatives: These compounds, such as those tested for antitubercular activity (e.g., compound 7b), share the thiophene-carboxylic acid motif but lack the fused indeno-ketone system. They exhibit potent ex vivo anti-TB activity (MIC: 0.91–2.83 μg/mL) but are less effective than rifampicin .
- 4-Arylthiophene-3-carboxylic Acids: Designed as ANO1 inhibitors, these derivatives prioritize substitution at the 3- and 4-positions of the thiophene ring. Their activity depends on aryl group electronic properties, contrasting with 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid’s reliance on ketone and carboxylate interactions .
Furan-2-carboxylic Acid Derivatives
compares furan-2-carboxylic acid amides (F1–F6) with thiophene analogs (T1–T6). Thiophene derivatives consistently show higher lipophilicity (clogP: 3.02–4.85 vs. 2.35–3.70 for furans) and superior antiproliferative activity against A431 cells (LD₅₀: 0.12–0.67 mM vs. 0.25–1.20 mM) . This highlights the role of sulfur’s electron-rich nature in enhancing membrane permeability and target binding.
Indene Carboxylic Acid Derivatives
Compounds like 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS: 3470-46-0) share a ketone-substituted aromatic system but lack the thiophene heterocycle. Their reduced planarity diminishes π–π stacking efficiency, limiting ion transport applications compared to this compound .
Table 1: Key Properties of Selected Analogues
*Estimated using ChemDraw software based on structural similarity to T3.
Mechanistic Insights
- Lipophilicity and Bioactivity : The higher clogP of thiophene derivatives correlates with improved cellular uptake and target engagement, as seen in antiproliferative and antifungal studies .
- Structural Rigidity: The fused indeno-thiophene system in this compound enhances conformational stability, enabling precise cation coordination (e.g., K⁺ via ketone and ester carbonyls) and supramolecular assembly .
Biological Activity
8-Oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid (CAS No. 13132-09-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that contributes to its various biological properties, making it a subject of interest in drug development and therapeutic applications.
- Molecular Formula : C₁₂H₆O₃S
- Molecular Weight : 230.24 g/mol
- IUPAC Name : 4-oxoindeno[2,1-b]thiophene-2-carboxylic acid
- Canonical SMILES : C1=CC=C2C(=C1)C3=C(C2=O)SC(=C3)C(=O)O
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Preliminary studies suggest that its antimicrobial properties may stem from the disruption of bacterial cell membranes and inhibition of essential enzymes involved in metabolic pathways. Additionally, the compound has shown potential as an anticancer agent, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of signaling pathways related to cell survival.
Cytotoxicity
While exhibiting promising biological activities, it is crucial to assess the cytotoxic effects of this compound on normal cells. Preliminary toxicity studies suggest that it possesses relatively low cytotoxicity compared to other known anticancer agents, making it a candidate for further development.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL. |
| Study 2 | Assess anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM after 48 hours. |
| Study 3 | Cytotoxicity assessment | Demonstrated low cytotoxicity in normal human fibroblast cells with an IC50 > 100 µM. |
Q & A
Q. What are the standard synthetic routes for 8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid and related thiophene-carboxylic acid derivatives?
Methodological Answer: Thiophene-carboxylic acid derivatives are typically synthesized via catalytic methods or condensation reactions. For example:
- Catalytic synthesis : Transition metals like V, Fe, or Mo can facilitate carboxylation of thiophene precursors under controlled conditions (e.g., refluxing in acetic acid with sodium acetate) .
- Condensation reactions : For fused-ring systems (e.g., indeno-thiophenes), formyl intermediates (e.g., 3-formyl-indole derivatives) can react with aminothiazolones, followed by recrystallization from DMF/acetic acid mixtures to isolate products .
- Functionalization : Post-synthetic modifications, such as oxidation of thiophene rings to introduce ketone groups (e.g., 8-oxo derivatives), require careful control of oxidizing agents and reaction times to avoid over-oxidation .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves (tested for chemical compatibility) and lab coats to prevent skin contact. Inspect gloves for breakthrough time and degradation .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., acetic acid) or fine dust generation .
- Spill management : Collect solid residues with shovels into sealed containers; avoid environmental release. Decontaminate surfaces with ethanol/water mixtures .
- First aid : For eye exposure, rinse with water for 15 minutes and seek immediate medical attention .
Q. How should researchers characterize the purity and structural integrity of thiophene-carboxylic acid derivatives?
Methodological Answer:
- Chromatography : Use HPLC with UV detection (e.g., C18 columns, methanol/water mobile phases) to assess purity. Compare retention times with standards .
- Spectroscopy :
- Recrystallization : Optimize solvent systems (e.g., DMF/acetic acid) to remove byproducts and improve crystal quality .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
Methodological Answer:
- Catalyst screening : Test transition metal catalysts (e.g., Mo or Fe complexes) for carboxylation efficiency. Monitor reaction progress via TLC or in situ IR .
- Solvent effects : Evaluate polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates. For oxidation steps, use acetic acid to stabilize reactive intermediates .
- Temperature control : Reflux conditions (100–120°C) are critical for ring closure in indeno-thiophene systems. Lower temperatures may favor partial intermediates, reducing overall yield .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental reactivity data for thiophene-carboxylic acid derivatives?
Methodological Answer:
- Reaction validation : Replicate literature methods (e.g., Vilsmeier formylation of thiophene) to benchmark experimental vs. theoretical results .
- Stereoelectronic analysis : Use DFT calculations to model electron-withdrawing effects of the carboxylic acid group on thiophene ring reactivity. Compare with experimental Hammett constants .
- Byproduct identification : Characterize unexpected products (e.g., over-oxidized species) via LC-MS to refine mechanistic models .
Q. What methodologies are recommended for assessing the photostability and thermal stability of this compound in various solvents?
Methodological Answer:
- Photostability :
- Expose solutions (e.g., in DMSO or ethanol) to UV light (254 nm) and monitor degradation via UV-Vis spectroscopy (absorbance loss at λmax ~300 nm) .
- Use radical quenchers (e.g., ascorbic acid) to test oxidative degradation pathways .
- Thermal stability :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
